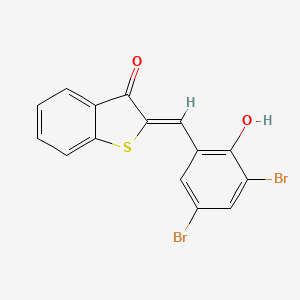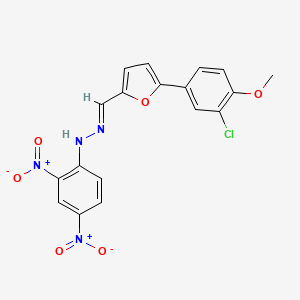
2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Vue d'ensemble
Description
2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as DBHBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiophene derivatives and has a unique chemical structure that makes it suitable for diverse applications.
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in various applications is still under investigation. However, studies have suggested that 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit low toxicity in vitro and in vivo studies, making it a potential candidate for further development. However, the long-term effects of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one on human health are still unknown and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for use in laboratory experiments, including its easy synthesis, high purity, and excellent stability. However, one of the limitations of using 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in laboratory experiments is its low solubility in water, which can affect its bioavailability and limit its applications in certain fields.
Orientations Futures
There are several future directions for the research and development of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one. In medicinal chemistry, further studies are required to investigate the potential of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a chemotherapeutic agent for the treatment of various cancer types. Moreover, the development of new 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one derivatives with enhanced anticancer activity and reduced toxicity is an area of active research.
In material science, the development of new organic materials based on 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one can lead to the discovery of novel electronic and optical properties, which can be used in the development of advanced organic electronics.
In conclusion, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic compound that has shown promising results in various scientific research fields. Its unique chemical structure and potential applications make it a potential candidate for further investigation and development.
Applications De Recherche Scientifique
2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has shown promising results as a potential anticancer agent by inducing apoptosis in cancer cells. Moreover, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has demonstrated excellent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
In material science, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
(2Z)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDNURBZSYZIO-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chloro-2-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834200.png)
![4-(3-methoxyphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834206.png)
![4-[4-(benzyloxy)phenyl]-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834220.png)
![4-(2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834230.png)
![4-(3-chloro-4-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834231.png)
![4-(3-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834235.png)
![4-(3-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834237.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)
![4-[3-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834252.png)
![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)


